Carmoterol Exhibits 2x Longer Duration of Action in Humans than Salmeterol or Formoterol
In a clinical study with mild asthmatic individuals, a single dose of carmoterol resulted in a significant improvement in Forced Expiratory Volume in 1 second (FEV1) that was sustained for 30 hours post-inhalation [1]. This duration is twice as long as the 12-hour duration observed for both salmeterol and formoterol [1]. This extended duration is a key differentiator, suggesting a potential for once-daily dosing compared to the twice-daily regimen required for older LABAs.
| Evidence Dimension | Duration of FEV1 improvement in asthmatic patients |
|---|---|
| Target Compound Data | 30 hours |
| Comparator Or Baseline | Salmeterol: 12 hours; Formoterol: 12 hours |
| Quantified Difference | Carmoterol's effect lasts 18 hours longer, or 2.5x the duration of comparators. |
| Conditions | Mild asthmatic individuals, single inhaled dose. |
Why This Matters
For studies requiring consistent, once-daily bronchodilation or for evaluating ultra-LABA pharmacology in human tissue models, carmoterol's extended action profile makes it a superior and more relevant research tool than shorter-acting LABAs.
- [1] Hanania, N. A., & Cazzola, M. Clinical Asthma. 2008. Chapter: Carmoterol (CHF-4226, TA-2005). View Source
